molecular formula C12H10BrFN4O2 B2527332 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one CAS No. 1384575-39-6

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one

Cat. No. B2527332
CAS RN: 1384575-39-6
M. Wt: 341.14
InChI Key: ZMWMPVSFSPPGJK-UHFFFAOYSA-N
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Description

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one, also known as BFAAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFAAI belongs to the class of imidazolidinones, which are known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties.

Mechanism Of Action

The mechanism of action of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the targeted cells. 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has been shown to inhibit the activity of thymidine kinase, an enzyme that is essential for the replication of certain viruses. Additionally, 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication of cancer cells.
Biochemical and Physiological Effects:
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has been shown to modulate the immune response, which may have implications for the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has several advantages for lab experiments, including its high purity and stability. However, the synthesis of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one is a complex process that requires specialized equipment and expertise. Additionally, the use of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one in lab experiments may be limited by its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one. One potential direction is the development of more efficient synthesis methods that can produce 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one in larger quantities. Another potential direction is the study of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one in animal models to determine its safety and efficacy in vivo. Additionally, the study of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one in combination with other drugs may have implications for the treatment of various diseases. Overall, the potential therapeutic applications of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one make it a promising area of research for the future.

Synthesis Methods

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate and dehydration with phosphorus oxychloride. The final product is obtained after purification through recrystallization. The synthesis of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses, including human cytomegalovirus and herpes simplex virus. Additionally, 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has been studied for its antibacterial properties, as it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN4O2/c13-9-5-8(1-2-10(9)14)17(7-15)6-11(19)18-4-3-16-12(18)20/h1-2,5H,3-4,6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWMPVSFSPPGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one

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